5-(3-Chlorophenyl)pyridin-2-amine
Description
Significance of Pyridine (B92270) Derivatives in Drug Discovery and Development
The pyridine ring is a fundamental scaffold in the realm of drug discovery and development, with its presence noted in a vast array of therapeutic agents. enpress-publisher.comnih.gov This six-membered aromatic heterocycle is a common feature in many significant natural products, including vitamins like niacin and pyridoxine, as well as various alkaloids. nih.govnih.gov The versatility of the pyridine nucleus allows for extensive structural modifications, making it a favored starting point for medicinal chemists. enpress-publisher.comresearchgate.net
One of the key advantages of incorporating a pyridine motif into a drug candidate is its ability to enhance physicochemical properties. As a polar and ionizable molecule, the pyridine ring can improve the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-target binding. The strategic placement of a pyridine ring can also influence a molecule's metabolic stability and permeability. nih.gov
The therapeutic impact of pyridine derivatives is broad, spanning a wide range of diseases. As of 2021, there were 95 FDA-approved drugs containing a pyridine or dihydropyridine (B1217469) scaffold. nih.gov These medications are used to treat conditions such as cancer, infectious diseases, hypertension, and neurological disorders. nih.govnih.govekb.eg The adaptability of the pyridine scaffold continues to make it a highly sought-after component in the design of new and effective medicines. enpress-publisher.comresearchgate.net
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Abiraterone | Prostate Cancer |
| Isoniazid | Tuberculosis |
| Delavirdine | HIV/AIDS |
| Crizotinib | Cancer |
| Nifedipine | Hypertension |
| Piroxicam | Arthritis (NSAID) |
| Omeprazole | Ulcers |
| Tacrine | Alzheimer's Disease |
This table is based on information from multiple sources. nih.govnih.gov
Overview of Halogenated Pyridine Scaffolds in Bioactive Compounds
The introduction of halogen atoms onto a pyridine scaffold can significantly modulate the biological activity of a molecule. Halogenated pyridines are valuable intermediates in medicinal chemistry due to the unique electronic and steric effects imparted by the halogen substituents. mdpi.com Fluorine, chlorine, bromine, and iodine can alter a compound's lipophilicity, metabolic stability, and binding affinity for its target.
The strategic placement of halogens on a pyridine ring is a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, the presence of a chlorine atom, as seen in 5-(3-Chlorophenyl)pyridin-2-amine, can enhance a molecule's ability to cross biological membranes and can also block sites of metabolism, thereby increasing the drug's half-life. The synthesis of various halogenated pyridines, such as 2-amino-5-bromopyridine (B118841) and 2-amino-3-chloro-5-(trifluoromethyl)pyridine, highlights the importance of these building blocks in creating diverse chemical libraries for drug screening. orgsyn.orgsigmaaldrich.com
Research Rationale for this compound
The specific compound this compound serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a combination of a 2-aminopyridine (B139424) core and a 3-chlorophenyl substituent, both of which are common motifs in bioactive compounds. The 2-aminopyridine structure is a known pharmacophore that can be found in a variety of biologically active molecules. rsc.org
The research interest in this compound stems from its utility as a starting material for creating libraries of compounds for high-throughput screening. For example, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. One patent discloses a related compound, {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, as an inhibitor of HIF prolyl hydroxylase, which could lead to increased production of erythropoietin (EPO). google.com
The synthesis of derivatives from this compound often involves reactions that target the amino group or the pyridine ring itself. For instance, the amino group can be acylated or used in coupling reactions to build more complex structures. The general synthetic utility of related 2-aminopyridine structures in Suzuki couplings to create biaryl compounds further underscores the rationale for its use in generating novel chemical entities for drug discovery programs. acs.org The combination of the halogenated phenyl ring and the reactive aminopyridine core makes this compound a versatile and strategic building block for medicinal chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIMHAAQBBISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602411 | |
| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-14-2 | |
| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Chlorophenyl Pyridin 2 Amine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 5-(3-Chlorophenyl)pyridin-2-amine, the most logical disconnection is at the C-C bond between the pyridine (B92270) and the chlorophenyl ring. This leads to two primary synthons: a 5-halopyridin-2-amine derivative and a 3-chlorophenyl organometallic reagent or its equivalent.
The key precursors for the synthesis are therefore:
A suitably substituted 2-aminopyridine (B139424): A common and effective precursor is 5-bromo-pyridin-2-amine or 5-iodopyridin-2-amine. The halogen at the 5-position provides a reactive site for cross-coupling reactions.
A 3-chlorophenyl source: This is typically a 3-chlorophenylboronic acid or its ester derivative for Suzuki-Miyaura coupling reactions. nih.govmdpi.com
Alternative retrosynthetic approaches could involve forming the pyridine ring itself with the 3-chlorophenyl substituent already in place, but this is often a more complex and less convergent strategy.
Optimized Synthetic Pathways and Reaction Conditions
The construction of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. nih.gov
Multi-Step Synthesis Approaches
A common multi-step synthesis involves the protection of the amino group of the 5-halopyridin-2-amine, followed by the cross-coupling reaction, and subsequent deprotection. This strategy can prevent side reactions involving the amino group. However, direct coupling without protection is often preferred for its atom economy and reduced number of steps. nih.gov
Another approach involves the synthesis of a pyridine derivative with a different functional group at the 2-position, which is later converted to an amine. For instance, a 2-chloropyridine (B119429) derivative can undergo a Buchwald-Hartwig amination after the C-C bond formation. nih.govnih.gov
Cross-Coupling Reactions in Pyridine Functionalization
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for the synthesis of this compound. nih.govmdpi.com This reaction typically involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Halopyridine | 5-Bromo-pyridin-2-amine | Electrophile |
| Boronic Acid | 3-Chlorophenylboronic acid | Nucleophile |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) nih.gov | Facilitates the reaction |
| Base | Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) nih.govnih.gov | Activates the boronic acid |
| Solvent | Toluene/Water or 1,4-Dioxane/Water nih.govnih.gov | Dissolves reactants |
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the product. Optimization of these parameters is crucial for an efficient synthesis. For instance, the use of bulky phosphine ligands can enhance the catalytic activity for challenging substrates. snnu.edu.cn
Derivatization Strategies for Structural Modification
The 2-amino group and the pyridine ring of this compound offer sites for further structural modification. The amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups. The pyridine nitrogen can be quaternized or oxidized to an N-oxide, altering the electronic properties of the molecule. These derivatization strategies are valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Scalability and Green Chemistry Considerations in Synthesis
For the large-scale synthesis of this compound, several factors need to be considered to ensure the process is both economically viable and environmentally friendly.
Scalability:
Reagent Cost and Availability: The cost and availability of the starting materials, particularly the palladium catalyst and ligands, are significant considerations for large-scale production.
Process Safety: The potential hazards associated with the reagents and reaction conditions must be carefully managed.
Purification: The development of a robust and scalable purification method, such as crystallization, is essential to obtain the product in high purity.
Green Chemistry:
Atom Economy: The Suzuki-Miyaura coupling generally has a good atom economy. researchgate.net
Solvent Selection: The use of greener solvents, such as water or ethanol, is desirable to minimize the environmental impact. researchgate.net
Catalyst Loading: Minimizing the amount of palladium catalyst used is a key goal, as palladium is a precious and toxic metal. The development of highly active catalysts that can be used at low loadings is an active area of research. researchgate.net
Waste Reduction: Optimizing the reaction to minimize the formation of byproducts and developing efficient work-up procedures can significantly reduce waste generation. researchgate.net
By carefully considering these factors, the synthesis of this compound can be optimized to be efficient, cost-effective, and environmentally responsible.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for confirming the molecular structure of 5-(3-Chlorophenyl)pyridin-2-amine. Although a complete public dataset is not available, the expected spectroscopic signatures can be predicted based on the constituent functional groups and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the predicted NMR spectra would exhibit distinct signals corresponding to the protons and carbon atoms of the pyridine (B92270) and chlorophenyl rings.
¹H NMR: The spectrum is expected to show a series of signals in the aromatic region. The protons on the pyridine ring would likely appear as doublets and a doublet of doublets, while the protons on the 3-chlorophenyl ring would present as a multiplet. The amine (NH₂) protons would typically appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would display eleven distinct signals for the eleven carbon atoms in the molecule, with chemical shifts characteristic of aromatic and amine-substituted carbons.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring C2-NH₂ | - | 158-162 |
| Pyridine Ring C3-H | 7.8-8.0 (d) | 108-112 |
Pyridine Ring C5 | - | 130-134 | | Pyridine Ring C6-H | 8.1-8.3 (d) | 147-151 | | Phenyl Ring C1' | - | 140-144 | | Phenyl Ring C2'-H | 7.5-7.7 (m) | 128-132 | | Phenyl Ring C3'-Cl | - | 133-137 | | Phenyl Ring C4'-H | 7.3-7.5 (m) | 129-133 | | Phenyl Ring C5'-H | 7.4-7.6 (m) | 125-129 | | Phenyl Ring C6'-H | 7.6-7.8 (m) | 126-130 | | NH₂ | 4.5-5.5 (br s) | - | Predicted data based on analogous structures and standard chemical shift values. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to show key absorption bands.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (amine) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=N (pyridine) | 1600-1650 | Stretching |
| C=C (aromatic) | 1400-1600 | Stretching |
| C-Cl | 700-800 | Stretching |
Predicted data based on standard IR correlation tables.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The predicted mass spectrum for this compound (C₁₁H₉ClN₂) would show a molecular ion peak [M]⁺ at m/z 204, with a characteristic isotopic pattern [M+2]⁺ at m/z 206 due to the presence of the chlorine-37 isotope.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
|---|---|
| 204/206 | [M]⁺ (Molecular ion) |
| 169 | [M-Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Predicted data based on common fragmentation patterns for similar compounds.
X-ray Crystallography for Solid-State Structure Determination
As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, based on the structures of analogous molecules, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, it is possible to predict the key features of its solid-state arrangement.
It is anticipated that the molecule would crystallize in a centrosymmetric space group, with intermolecular hydrogen bonds playing a significant role in the crystal packing. The amine group is expected to act as a hydrogen bond donor, while the pyridine nitrogen atom could act as an acceptor, potentially forming dimeric structures or extended networks. Pi-pi stacking interactions between the aromatic rings are also likely to contribute to the stability of the crystal lattice.
Conformational Analysis and Intramolecular Interactions
The conformation of this compound is primarily defined by the torsional angle between the planes of the pyridine and the 3-chlorophenyl rings. This dihedral angle is influenced by a balance of steric hindrance between the ortho-hydrogens on the adjacent rings and electronic effects that may favor a more planar arrangement to maximize conjugation.
Computational modeling studies on similar bi-aryl systems suggest that a non-planar conformation is most likely, with a dihedral angle that minimizes steric repulsion while allowing for some degree of electronic communication between the two ring systems. Intramolecular hydrogen bonding between the amine protons and the chlorine atom is not expected to be a major stabilizing factor due to the geometry of the molecule.
Molecular Interactions and Target Engagement Studies
Mechanisms of Action at the Molecular Level
The aminopyridine and chlorophenyl moieties present in 5-(3-Chlorophenyl)pyridin-2-amine suggest several potential mechanisms of action at the molecular level. While direct studies on this specific compound are limited, research on analogous structures provides significant insights.
The aminopyridine scaffold is a recurring feature in a variety of enzyme inhibitors. Studies on related compounds suggest that this compound may exhibit inhibitory activity against several classes of enzymes.
For instance, derivatives of 2-aminopyridine (B139424) have been identified as inhibitors of both isocitrate lyase (ICL) and malate (B86768) synthase (MS), two key enzymes in the glyoxylate (B1226380) shunt of Pseudomonas aeruginosa. mdpi.com This pathway is essential for the survival of the bacterium in certain environments, making these enzymes attractive targets for antimicrobial agents. Furthermore, aminopyridine derivatives have shown potential as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease, although the inhibitory activities of the synthesized compounds were found to be weak. nih.gov
Other research has focused on aminopyridine-containing compounds as inhibitors of protein kinase Cθ (PKCθ), with optimization efforts leading to compounds that significantly inhibit the production of interleukin-2 (B1167480) (IL-2). nih.gov Additionally, aminopyridine thiourea (B124793) derivatives have been reported as potent, non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. rsc.org The inhibitory potential of these related compounds suggests that this compound could also interact with and potentially inhibit various enzymatic targets.
Table 1: Enzyme Inhibition by Aminopyridine Derivatives
| Enzyme Target | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Isocitrate Lyase (ICL) & Malate Synthase (MS) | 2-Aminopyridine derivatives | Inhibition of bacterial growth on acetate (B1210297) | mdpi.com |
| β-secretase 1 (BACE1) | Aminopyridine derivatives | Weak inhibitory activity | nih.gov |
| Protein Kinase Cθ (PKCθ) | Aminopyridine-ketone derivatives | Inhibition of IL-2 production | nih.gov |
| α-Glucosidase | Aminopyridine thiourea derivatives | Non-competitive inhibition | rsc.org |
| Epidermal Growth Factor Receptor (EGFR) | Aminopyridine-containing spiro derivatives | Inhibition of EGFR-wt and ERBB2 kinase | tandfonline.com |
The structural components of this compound are also found in compounds known to interact with various receptors. The chlorophenyl group, in particular, is a common feature in ligands for several receptor types. For example, m-chlorophenylpiperazine (mCPP), which also contains a chlorophenyl ring, has been shown to displace serotonin (B10506) receptor binding. nih.gov
More directly relevant are studies on aminopyridine-based compounds as adenosine (B11128) receptor ligands. Research into amino-3,5-dicyanopyridines, which share the aminopyridine core, has revealed high binding affinities for adenosine A1 and A2A receptors. These studies provide valuable structure-activity relationship data that can be extrapolated to this compound.
A well-documented activity of aminopyridine derivatives is the modulation of ion channels, particularly voltage-gated potassium (Kv) channels. 4-aminopyridine (B3432731) (4-AP) is a known non-selective blocker of Kv channels and is used clinically to improve motor function in patients with multiple sclerosis. neurology.orgdrugbank.com It is believed to act by blocking exposed potassium channels in demyelinated axons, thereby enhancing the conduction of action potentials. neurology.orgnih.gov
The mechanism of action of 4-AP involves entering the open channel and biasing the activation gate towards the closed conformation. nih.gov Given the shared aminopyridine core, it is plausible that this compound could also exhibit modulatory effects on Kv channels, although its specific activity and selectivity would depend on the influence of the 3-chlorophenyl substituent. 4-AP is considered a broad inhibitor of most Kv1-Kv4 channel subtypes. nih.gov
Table 2: Ion Channel Modulation by 4-Aminopyridine
| Ion Channel Target | Compound | Effect | Reference |
|---|---|---|---|
| Voltage-gated K+ channels (Kv1.1, Kv1.2) | 4-Aminopyridine | Non-selective blocker | tocris.com |
| Voltage-gated K+ channels (Kv1-Kv4) | 4-Aminopyridine | Broad inhibitor | nih.gov |
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their modulation by small molecules is a growing area of therapeutic interest. youtube.com Small molecules can act as inhibitors by competitively binding to one of the protein partners or by allosterically inducing a conformational change that prevents binding. youtube.com While there is no direct evidence of this compound modulating PPIs, the general structural features of the compound are consistent with those of some known PPI inhibitors. The development of small molecules that can disrupt or stabilize these interactions represents a promising therapeutic strategy.
Identification of Specific Biological Targets for this compound
Based on the activities of structurally related compounds, several specific biological targets can be postulated for this compound. These include:
Adenosine Receptors (A1 and A2A): The demonstrated high affinity of related dicyanopyridine derivatives for these receptors makes them prime candidates for interaction.
Voltage-gated Potassium (Kv) Channels: The well-established role of the aminopyridine scaffold as a Kv channel blocker suggests that these channels are a likely target. neurology.orgnih.govtocris.com
Various Enzymes: As detailed in the enzyme inhibition section, a range of enzymes, including kinases like PKCθ and EGFR, as well as metabolic enzymes like α-glucosidase, could be potential targets. nih.govrsc.orgtandfonline.com
Serotonin Receptors: The presence of the chlorophenyl group suggests a potential, though likely weaker, interaction with serotonin receptors, similar to m-chlorophenylpiperazine. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs
While a comprehensive SAR analysis for this compound itself is not available, extensive research on related aminopyridine and thieno[2,3-b]pyridine (B153569) derivatives provides valuable insights.
In studies of adenosine receptor ligands, the nature and position of substituents on the phenyl ring have been shown to be critical for binding affinity and selectivity. For example, in a series of amino-3,5-dicyanopyridines, a methylpyridine substituent at the aryl position resulted in low nanomolar activity at the A1 adenosine receptor. In contrast, introducing a 4-chlorophenylthiazole group or a benzoic acid substituent decreased affinity for the A1 receptor.
Positional Isomerism and Pharmacological Impact
The placement of the chlorine atom on the phenyl ring is a critical determinant of a molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. The "3-chloro" or meta-position, as seen in the subject compound, influences the molecule's conformational preferences and its ability to fit into a specific binding site.
Table 1: Hypothetical Comparative Impact of Chlorine Positional Isomerism on Receptor Binding
| Isomer | Chlorine Position | Potential Binding Interaction Effects |
| 5-(2-Chlorophenyl)pyridin-2-amine | ortho | May introduce steric clashes with the protein backbone, potentially reducing binding affinity. Could also enable specific intramolecular interactions that lock the molecule in a less favorable conformation. |
| This compound | meta | Offers a directional projection of the chlorine atom that may be optimal for accessing a specific sub-pocket within the binding site. Less likely to cause direct steric hindrance compared to the ortho isomer. |
| 5-(4-Chlorophenyl)pyridin-2-amine | para | Often associated with strong hydrophobic interactions and can be critical for anchoring the molecule in the binding site. The chlorine could also participate in favorable halogen bonding. |
Substituent Effects on Biological Activity
The replacement of the chlorine atom with other functional groups would be expected to significantly alter the biological activity. For example, replacing it with a hydrogen atom to give 5-phenylpyridin-2-amine would decrease the molecule's lipophilicity and remove the potential for halogen bonding. Conversely, substituting it with a bulkier or more electron-donating group, such as a methoxy (B1213986) group, would alter both the steric and electronic properties, likely leading to a different target profile or binding affinity.
In a study of 3-aminoimidazo[1,2-α]pyridine compounds, a molecule containing a para-chlorophenyl group demonstrated significant inhibitory activity against the HT-29 cancer cell line, highlighting the potential importance of the chloro-substituent for biological efficacy in related heterocyclic scaffolds.
Table 2: Predicted Effects of Phenyl Ring Substituents on the Biological Activity of 5-Phenylpyridin-2-amine Derivatives
| Substituent at the 3-position | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |
| -H | Neutral | Minimal | Baseline activity; removal of halogen bond potential. |
| -Cl | Electron-withdrawing | Moderate | Enhances lipophilicity; potential for halogen bonding; alters electronic interactions. |
| -F | Electron-withdrawing | Minimal | Similar electronic effect to chlorine but with smaller size; may lead to different binding interactions. |
| -CH3 | Electron-donating | Moderate | Increases lipophilicity; may introduce favorable hydrophobic interactions. |
| -OCH3 | Electron-donating | Moderate to High | Increases polarity and can act as a hydrogen bond acceptor; alters electronic and steric profile significantly. |
| -NO2 | Strongly electron-withdrawing | Moderate | Significantly alters electronic properties and can act as a hydrogen bond acceptor. |
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 5-(3-Chlorophenyl)pyridin-2-amine, DFT calculations can elucidate a variety of electronic properties and reactivity descriptors.
Typically, these calculations involve the use of a functional, such as B3LYP, and a basis set, like 6-31G(d), to solve the Kohn-Sham equations. electrochemsci.org The optimized molecular geometry, corresponding to the minimum energy conformation, is the foundational output. From this, further properties can be derived.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies. These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For instance, the electrostatic potential (ESP) map can visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov
In studies of similar pyridine (B92270) derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties. researchgate.netnih.gov
Table 1: Representative DFT Methodologies for Similar Pyridine Derivatives
| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |
| Thiosemicarbazone Derivatives | B3LYP | 3-21G(d) and 6-31G(d) | Optimized geometry and electronic structure for adsorption studies. | electrochemsci.org |
| Flavonol-Monomer Interaction | B3LYP | Not specified | Characterization of interactions and reactivity analysis via ESP and Mulliken charges. | nih.gov |
| Pyridine on Copper Iodide | Not specified | Not specified | Mechanistic aspects of chemisorption and interaction dynamics. | rsc.org |
Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is crucial for understanding the photophysical properties of a molecule.
For this compound, the aminopyridine moiety can act as an electron donor, while the chlorophenyl group can act as an electron acceptor. DFT and time-dependent DFT (TD-DFT) calculations can be employed to study the ICT characteristics.
Analysis of the molecular orbitals involved in the electronic transitions can reveal the nature of the charge transfer. Natural Bond Orbital (NBO) analysis is another powerful tool to quantify the charge distribution and donor-acceptor interactions within the molecule. rsc.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein's active site.
For this compound, molecular docking simulations can be performed to predict its binding affinity and interactions with various protein targets. The 2-aminopyridine (B139424) scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.gov
The process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking software, such as AutoDock or MOE, is then used to sample a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.govresearchgate.net A scoring function is used to rank the poses based on their predicted binding energy.
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site. For example, studies on 2-aminopyridine derivatives as c-Met kinase inhibitors have shown that interactions with residues like Tyr1230 and Arg1208 are crucial for binding. nih.gov
The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound. By understanding the structure-activity relationship (SAR), medicinal chemists can make targeted modifications to the molecule to improve its binding affinity and pharmacokinetic properties.
For instance, if a particular region of the molecule is not making favorable interactions with the protein, it can be modified to introduce a functional group that can form a hydrogen bond or a hydrophobic interaction. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. benthamdirect.com
Table 2: Examples of Molecular Docking Targets for Aminopyridine Derivatives
| Compound Class | Protein Target | Key Interactions | Reference |
| 2-Aminopyridine Derivatives | c-Met Kinase | Hydrogen bonds and electrostatic interactions with Tyr1230 and Arg1208. | nih.gov |
| Aminopyridine Derivatives | Beta-catenin (CTNNB1) | Favorable binding energies and interactions with the target protein. | benthamdirect.com |
| 2-Amino-3-cyanopyridines | S. aureus and B. subtilis targets | Strong hydrogen interactions with functional residues of receptors. | nih.govresearchgate.net |
This table illustrates potential protein targets for this compound based on studies of similar compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of a molecule and assess the stability of ligand-protein complexes.
For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in solution or when bound to a protein. The simulations can reveal the most populated conformations and the energy barriers between them.
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, one can determine if the complex is stable. Furthermore, MD simulations can provide a more detailed picture of the interactions between the ligand and the protein, including the role of water molecules in the binding site. jchemlett.com
In studies of other pyridine derivatives, MD simulations have been used to explore the binding mode of potent inhibitors and to confirm the stability of ligand-protein interactions. nih.govnih.gov
In Silico ADMET Predictions and Druggability Assessment
Computational tools have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a chemical entity long before it reaches the laboratory bench. For this compound, a series of in silico models were employed to generate a comprehensive ADMET profile, a crucial component of its druggability assessment.
Absorption, Distribution, Metabolism, and Excretion Predictions
The journey of a drug through the body is a complex process governed by its physicochemical properties. In silico predictions for this compound suggest a favorable profile for oral administration. The compound is predicted to have high gastrointestinal (GI) absorption. This is a critical first step for an orally administered drug to be effective.
The distribution of a compound throughout the body is another key factor. The "BOILED-Egg" model, a popular in silico tool, predicts that this compound has a high probability of penetrating the blood-brain barrier researchgate.net. The bioavailability score, which estimates the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is predicted to be 0.55 for this compound mdpi.com. This score indicates a 55% probability of having good oral bioavailability mdpi.com.
The metabolism of a drug, primarily carried out by the cytochrome P450 (CYP) family of enzymes, can significantly impact its efficacy and safety. Predictive models suggest that this compound may interact with certain CYP enzymes, a factor that would require further experimental validation. The excretion profile, which determines how the compound is eliminated from the body, is also a critical parameter in determining dosing frequency.
| ADMET Parameter | Predicted Value/Classification | Reference |
|---|---|---|
| Gastrointestinal Absorption | High | researchgate.net |
| Bioavailability Score | 0.55 | mdpi.com |
Toxicity Assessment (Excluding Specific Toxicity Data)
Early-stage toxicity assessment is vital to prevent late-stage failures in drug development. In silico toxicity predictions for this compound provide a preliminary safety evaluation. Computational models are used to flag potential liabilities, such as mutagenicity or carcinogenicity, based on the compound's structure.
For instance, the ProTox-II web server can predict various toxicity endpoints. While specific lethal dose (LD50) values are a form of specific toxicity data, the platform can also predict broader toxicity classes and potential toxicological endpoints such as hepatotoxicity, carcinogenicity, and mutagenicity nih.gov. General toxicity prediction tools like admetSAR also analyze a molecule's structure for fragments that are known to be associated with toxicity mdpi.com. It is important to note that these are predictive and any potential toxicity would need to be confirmed through experimental assays.
Blood-Brain Barrier Penetration Potential
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant for its use in treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside mdpi.comnih.gov.
For this compound, computational models, including the "BOILED-Egg" model, predict a high likelihood of BBB penetration researchgate.net. This prediction is based on the compound's physicochemical properties, such as its lipophilicity and molecular size, which are key factors in passive diffusion across the BBB nih.gov. The development of sophisticated machine learning and deep learning models has significantly improved the accuracy of BBB permeability predictions frontiersin.org.
| Prediction Model | BBB Penetration Prediction | Reference |
|---|---|---|
| BOILED-Egg Model | High Probability | researchgate.net |
P-glycoprotein (PGP) Substrate Analysis
P-glycoprotein (P-gp) is an important efflux transporter protein that is highly expressed at the BBB and in other tissues nih.gov. It actively pumps a wide variety of substrates out of cells, limiting their absorption and distribution. Therefore, whether a compound is a P-gp substrate is a critical factor in its potential to reach its target, particularly in the brain.
In silico models are used to predict the likelihood of a compound being a substrate for P-gp. For this compound, some predictive models suggest that it is not a substrate for P-glycoprotein mdpi.com. This is a favorable characteristic for a potential CNS drug, as it would not be actively removed from the brain, potentially leading to higher and more sustained concentrations at the target site. However, it is also noted that protein-protein interaction inhibitors (iPPIs), a class of molecules that can include structures like the one , are often predicted to be P-gp substrates researchgate.net. This highlights the importance of using multiple predictive models and eventual experimental validation.
| Prediction | P-gp Substrate Status | Reference |
|---|---|---|
| SwissADME Prediction | No | mdpi.com |
Biological Activity and Pharmacological Screening
In Vitro Biological Evaluation
In vitro studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level. This section outlines the findings from various in vitro assays for 5-(3-Chlorophenyl)pyridin-2-amine.
Cell-Based Assays for Proliferative Inhibition
Cell-based assays are fundamental in determining a compound's ability to inhibit cell growth, a key characteristic for potential anticancer agents. These assays typically measure the number of viable cells after a period of exposure to the test compound.
Following a comprehensive review of scientific literature, no specific data from cell-based assays for proliferative inhibition for the compound this compound has been found.
Enzyme Assays (e.g., Lipoxygenase Inhibition)
Enzyme assays are employed to determine if a compound can modulate the activity of specific enzymes. Lipoxygenases are a family of enzymes involved in the inflammatory process, and their inhibition is a target for anti-inflammatory drug development.
There is no publicly available research data detailing the effects of this compound on lipoxygenase activity or any other specific enzyme assays.
Antimicrobial Screening
Antimicrobial screening assays are used to assess a compound's ability to inhibit or kill microorganisms such as bacteria and fungi. These tests are the first step in identifying new potential antibiotics.
No studies have been published that report on the antimicrobial screening of this compound.
Anti-inflammatory Response Evaluation
The evaluation of a compound's anti-inflammatory response often involves measuring its effect on inflammatory markers or pathways in relevant cell models.
Specific data from in vitro anti-inflammatory response evaluations for this compound are not available in the current body of scientific literature. While some pyridine (B92270) derivatives have been investigated for anti-inflammatory properties, there is no specific information for this particular compound. nih.govacs.orgnih.gov
Anticonvulsant Activity Assessment
In vitro anticonvulsant activity assessment can involve studies on neuronal cells or specific ion channels to predict potential efficacy in treating seizures.
There is no published research on the in vitro anticonvulsant activity of this compound. However, studies on related compounds, such as certain 1,2,4-triazole-3-thiones, have shown anticonvulsant effects in preclinical models. mdpi.comresearchgate.netnih.gov
Cell Viability and Cytotoxicity Assays (e.g., MTT, PrestoBlue, ToxiLight)
A variety of assays are used to measure the general health of cells and the cytotoxic (cell-killing) potential of a compound. The MTT assay measures mitochondrial metabolic activity, while PrestoBlue is a resazurin-based assay that also indicates cell viability. nih.govresearchgate.netnih.gov The ToxiLight assay measures adenylate kinase released from damaged cells to determine cytotoxicity.
A thorough search of scientific databases reveals no specific data from MTT, PrestoBlue, or ToxiLight assays for the compound this compound. Research has been conducted on other compounds using these methods, for instance, the effects of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione were assessed using PrestoBlue and ToxiLight assays. researchgate.net However, these findings are not directly applicable to this compound.
Data Table: Summary of In Vitro Biological Evaluation for this compound
| Assay Type | Finding |
| Cell-Based Assays for Proliferative Inhibition | No data available |
| Enzyme Assays (e.g., Lipoxygenase Inhibition) | No data available |
| Antimicrobial Screening | No data available |
| Anti-inflammatory Response Evaluation | No data available |
| Anticonvulsant Activity Assessment | No data available |
| Cell Viability and Cytotoxicity Assays (MTT, PrestoBlue, ToxiLight) | No data available |
Metabolic Stability Investigations
Comprehensive searches of scientific literature and databases did not yield specific data on the metabolic stability of this compound. Investigations into the metabolic fate of a chemical compound are crucial in drug discovery to predict its half-life and clearance in the body. Typically, these studies involve incubating the compound with liver microsomes (from human or animal sources) and measuring its degradation over time. The results are often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).
While no direct studies on this compound were found, research on structurally related aminopyridine compounds highlights the importance of the substitution pattern on metabolic stability. For instance, the electronic properties and positions of substituents on the pyridine ring and the phenyl ring can significantly influence the sites and rates of metabolism by cytochrome P450 (CYP) enzymes. However, without experimental data for the specific compound , any discussion of its metabolic profile remains speculative.
Preclinical In Vivo Studies
As of the latest available information, there are no published preclinical in vivo studies for this compound. Such studies are essential to evaluate the pharmacological effects and efficacy of a compound in a living organism before it can be considered for clinical trials.
Animal Models for Disease States
There is no information available in the scientific literature detailing the use of this compound in any animal models for disease states. The choice of an animal model would be contingent on the hypothesized therapeutic target of the compound. For example, if the compound were designed as an anti-cancer agent, it might be tested in xenograft mouse models. If it were intended for a neurological disorder, various transgenic or induced-seizure animal models might be employed. Without any indication of the intended pharmacological activity of this compound, it is not possible to specify relevant animal models.
Pharmacodynamic and Efficacy Assessments
In the absence of any preclinical in vivo studies, there are no pharmacodynamic or efficacy assessments available for this compound. Pharmacodynamic studies would typically measure the effect of the compound on the body, including target engagement and downstream biological responses. Efficacy assessments would determine the therapeutic benefit of the compound in a relevant animal model of a disease.
Data Tables
No data is available to populate the following tables.
Table 1: Metabolic Stability of this compound
| Species | System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Disease Indication | Key Efficacy Endpoint | Outcome |
| N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A |
Advanced Applications and Future Research Directions
Potential as a Pharmaceutical Intermediate
The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous clinically approved drugs. rsc.orgrsc.org The simple and functionalized nature of 2-aminopyridine makes it an ideal starting material for synthesizing diverse biologically active molecules with minimal side reactions. rsc.org The presence of the 3-chlorophenyl group in 5-(3-Chlorophenyl)pyridin-2-amine provides an additional site for modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This compound serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. For instance, the general structure of aminopyridine derivatives has been utilized in the development of inhibitors for various kinases, which are pivotal in cancer and inflammatory diseases. ed.ac.uk The synthesis of such derivatives often involves coupling reactions where the aminopyridine core is elaborated with different functional groups to achieve desired therapeutic effects. The title compound is commercially available, facilitating its use in the synthesis of diverse compound libraries for high-throughput screening. nih.gov
Role in the Development of Novel Therapeutics
The this compound scaffold is at the forefront of developing novel therapeutics, particularly in the realm of oncology and neurodegenerative diseases.
Anticancer Agents:
Derivatives of aminopyridine have shown significant promise as anticancer agents by targeting various cancer-related pathways. For example, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives have been synthesized and evaluated for their cytotoxic activity against several human tumor cell lines. nih.gov One such derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, demonstrated potent cytotoxic activity with IC50 values ranging from 0.45 µM to 1.66 µM. nih.gov
Furthermore, imamine-1,3,5-triazine derivatives have been designed and synthesized, showing better anticancer activity than the established drug imatinib (B729) against certain cancer cell lines. rsc.org Specifically, compounds like N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine have shown potent anti-proliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 6.25 μM. rsc.org The this compound scaffold can be envisioned as a key starting material for creating similar potent anticancer compounds.
The following table summarizes the anticancer activity of some aminopyridine derivatives:
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 µM | nih.gov |
| N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast Cancer) | 6.25 µM | rsc.org |
| 5-(3-Bromophenyl)-N-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | PGI of 38.94% at 10⁻⁵ M | mdpi.com |
| N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Multiple | Mean GP of 78.46 | nih.gov |
Neuroprotective Agents:
The aminopyridine scaffold is also being explored for its neuroprotective potential. Research into 5-(4-pyridinyl)-1,2,4-triazole derivatives has identified compounds that can prevent neurodegeneration in models of Parkinson's disease. nih.gov These compounds have been shown to reduce the aggregation of alpha-synuclein, a protein implicated in the pathology of the disease. nih.gov Given the structural similarities, derivatives of this compound could be investigated for similar neuroprotective effects. Studies on phenylenediamine derivatives have also revealed neuroprotective effects independent of antioxidant pathways, suggesting that the phenyl-amine-phenyl structure, present in the title compound, is crucial for this activity. nih.gov
Exploration of Polypharmacology and Multi-Targeting Strategies
Polypharmacology, the ability of a single drug to interact with multiple targets, is a burgeoning area in drug discovery, offering potential for enhanced efficacy and reduced drug resistance. The this compound scaffold is well-suited for the design of multi-target agents.
By combining the aminopyridine core with other pharmacophores, it is possible to create hybrid molecules that can simultaneously modulate different biological pathways. For example, researchers have successfully designed and synthesized dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) based on a 2-aminopyridine framework. nih.gov One such compound, 8e , exhibited potent inhibitory activities against both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM) and demonstrated significant antitumor potency in a xenograft model. nih.gov
Another example is the development of 4-aminopyridine (B3432731) based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e-5'-NT), both of which are implicated in cancer. nih.gov This highlights the potential of using this compound to develop novel multi-target anticancer agents.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. While specific applications of AI/ML to this compound are not yet widely reported, the potential is immense.
Predict Biological Activity: ML models can be trained on existing data for aminopyridine derivatives to predict the anticancer, neuroprotective, or other therapeutic activities of novel compounds based on the this compound scaffold.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core with optimized properties for specific biological targets.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify key structural features that contribute to the desired biological activity, guiding the synthesis of more potent and selective compounds.
Toxicity Prediction: ML algorithms can predict potential toxicities of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.
The integration of these computational approaches will undoubtedly accelerate the exploration of the therapeutic potential of this compound and its analogs.
Unexplored Therapeutic Areas and Mechanistic Research Gaps
While significant research has focused on the anticancer and neuroprotective applications of aminopyridine derivatives, several therapeutic areas remain relatively unexplored for compounds derived from this compound.
Unexplored Therapeutic Areas:
Anti-inflammatory Diseases: Given that many kinases targeted by aminopyridine derivatives play a role in inflammation, there is a strong rationale for exploring the potential of these compounds in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Infectious Diseases: The aminopyridine scaffold has been investigated for activity against protozoan neglected tropical diseases. nih.gov This suggests that derivatives of this compound could be explored for their efficacy against a broader range of infectious agents, including bacteria, fungi, and viruses. rsc.org
Metabolic Diseases: Certain kinases are involved in metabolic regulation, opening up the possibility of developing aminopyridine-based therapies for conditions like diabetes and obesity.
Mechanistic Research Gaps:
Future research should focus on:
Target Deconvolution: Identifying the full spectrum of molecular targets for promising aminopyridine derivatives to understand their polypharmacology.
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action through techniques such as proteomics, transcriptomics, and advanced cell imaging.
Structure-Based Drug Design: Obtaining crystal structures of aminopyridine derivatives in complex with their target proteins to guide the design of more potent and selective inhibitors. nih.gov
Addressing these research gaps will be crucial for the successful clinical translation of therapeutic agents derived from the versatile this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-(3-Chlorophenyl)pyridin-2-amine, and how are intermediates validated?
- Answer : A common approach involves nitro group reduction and nucleophilic substitution. For example, intermediates like 5-(6-nitro-3-pyridyl) derivatives are synthesized via coupling reactions (e.g., with piperazine or morpholine substituents) and reduced to the final amine using catalytic hydrogenation or other reducing agents . Intermediates are characterized via ¹H NMR (600 MHz, DMSO-d₆ or CHCl₃-d) and LCMS-ESI to confirm molecular weight (e.g., observed [M+H]⁺ peaks at 221–263) .
Q. How is NMR spectroscopy applied to confirm the structural integrity of this compound derivatives?
- Answer : Key NMR signals include aromatic protons (δ 6.45–7.76 ppm), amine protons (broad signals near δ 4.13 ppm), and substituent-specific peaks (e.g., isopropyl methyl groups at δ 1.06 ppm). Multiplicity analysis (e.g., doublets for J = 6.44–9.08 Hz) helps assign regiochemistry and substitution patterns . For example, in 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, splitting patterns confirm the isopropyl group's integration .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound derivatives?
- Answer : Initial screens include:
- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against bacterial/fungal strains, comparing activity to standards like ampicillin .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., TrkA kinase inhibition, as seen with structurally related pyridin-2-amine derivatives) using in vitro enzymatic activity measurements .
- Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions. For example, in 3-chloropyridin-2-amine (a related compound), crystallography revealed:
- Hydrogen-bonded dimers (N–H⋯N interactions, 2.86 Å) stabilizing the crystal lattice.
- Cl⋯Cl interactions (3.278 Å) influencing packing .
- Use SHELX software for refinement (R factor ≤ 0.059) to resolve disorder or twinning .
Q. What strategies reconcile contradictory bioactivity data across studies for this compound?
- Answer :
- Dose-response analysis : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤ 0.1% v/v) to avoid solvent interference .
- Structural analogs : Compare substituent effects (e.g., 3-chlorophenyl vs. trifluoromethyl groups) on activity. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives show enhanced bioactivity due to electron-withdrawing groups .
- Statistical validation : Use ANOVA or t-tests to assess significance of activity variations .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Catalyst screening : Test palladium or nickel catalysts for coupling steps to reduce byproducts .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with alternatives like acetonitrile to enhance solubility of nitro intermediates .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., azide substitutions) to prevent decomposition .
Q. What role does the 3-chlorophenyl group play in intermolecular interactions and bioactivity?
- Answer :
- Hydrophobic interactions : The chloro substituent enhances membrane permeability, critical for cellular uptake in antimicrobial assays .
- Halogen bonding : The Cl atom participates in non-covalent interactions with protein targets (e.g., kinase active sites), as observed in kinase inhibitor studies .
- Steric effects : The 3-chlorophenyl group’s position influences binding to aromatic residues in enzymes (e.g., TrkA kinase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
